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carboxylate

CAS No.: 885518-49-0

Cat. No.: B1663245 Get Quote

Executive Summary: The Indazole Paradox
In the landscape of kinase inhibitor discovery, the indazole scaffold is a "privileged structure."

Its planar, bicyclic heteroaromatic system mimics the adenine ring of ATP with remarkable

fidelity, allowing it to anchor effectively into the kinase hinge region. However, this very feature

is its liability: because the ATP-binding pocket is highly conserved across the human kinome

(500+ kinases), indazole-based compounds are prone to high cross-reactivity.

For drug developers, the challenge is not generating potency—indazoles are inherently potent

—but engineering selectivity. This guide compares the performance and selectivity profiles of

three benchmark indazole-based inhibitors (Axitinib, Pazopanib, and Entrectinib) and provides

a validated TR-FRET protocol to quantify off-target liabilities early in the design cycle.

Structural Determinants of Cross-Reactivity
To understand why these inhibitors cross-react, we must look at the binding mode. The

indazole core typically functions as a hinge binder.

The Anchor: The nitrogen atoms of the indazole ring form critical hydrogen bonds with the

backbone residues of the kinase hinge region (e.g., Glu/Leu/Met residues depending on the

kinase).
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The Vector: The substitution pattern (typically at C3, C5, or C6) directs the rest of the

molecule toward the "Gatekeeper" residue or the solvent-exposed front pocket.

The Liability: If the "tail" of the molecule does not sufficiently exploit unique features of the

target kinase (such as a specific back-pocket configuration), the conserved hinge-binding

core will drive binding to off-target kinases (e.g., VEGFR inhibitors hitting PDGFR or c-Kit).

Visualization: The Indazole Binding Topology
The following diagram illustrates the generalized interaction map that dictates selectivity.
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Figure 1: Structural logic of indazole binding. The core anchors to the hinge, while selectivity is

derived from how substituents navigate the Gatekeeper to access the Back Pocket or Solvent

Front.

Comparative Selectivity Analysis
We analyzed three FDA-approved indazole-based inhibitors. While all share the core scaffold,

their "tails" dictate their promiscuity profiles (Gini scores) and binding kinetics.

Table 1: Performance & Selectivity Profile Comparison
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Feature Axitinib (Inlyta)
Pazopanib

(Votrient)
Entrectinib

(Rozlytrek)

Scaffold Sub-type
Indazole-derivative

(Bis-amide)
Indazole-pyrimidine Indazole-carboxamide

Primary Targets VEGFR 1/2/3
VEGFR, PDGFR, c-

Kit

TRKA/B/C, ROS1,

ALK

Binding Mode Type II (DFG-out) Type I½ (Hybrid) Type I (DFG-in)

Selectivity Profile

Moderate. High

potency but significant

overlap with

PDGFR/c-Kit due to

structural homology.

Low (Promiscuous).

Broad spectrum.

"Dirty" profile

contributes to efficacy

in RCC but higher

toxicity (liver).

High. Designed to fit

the specific steric

constraints of

TRK/ROS1 active

sites.

Key Cross-Reactivity
PDGFR

, c-Kit
FGFR, c-Src, Lck JAK2 (minimal), TNK2

Clinical Implication

Hypertension (VEGFR

on-target), Fatigue

(off-target).

Hepatotoxicity (likely

off-target metabolic or

kinase mediated).

CNS effects

(penetrates BBB),

weight gain.

Expert Insight:

Axitinib utilizes a Type II binding mode, stabilizing the inactive "DFG-out" conformation. This

usually confers higher selectivity than Type I binders because the inactive conformation

varies more between kinases than the active one.

Pazopanib's indazole-pyrimidine fusion creates a rigid structure that fits many "average"

kinase pockets, leading to a "poly-pharmacology" profile. This is beneficial for complex

tumors (Renal Cell Carcinoma) but complicates the safety profile.

Entrectinib demonstrates that indazoles can be selective. By targeting the specific ATP-

pocket geometry of TRK fusion proteins, it avoids the broad VEGFR/PDGFR inhibition seen

in the earlier generations.
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Validated Experimental Protocol: TR-FRET
Selectivity Profiling
To assess cross-reactivity accurately, we cannot rely solely on IC50 values, which are ATP-

dependent and often misleading. We utilize Time-Resolved Fluorescence Resonance Energy

Transfer (TR-FRET) binding assays (e.g., LanthaScreen™). This method measures the

dissociation constant (

), which is a thermodynamic constant independent of ATP concentration.

Why this protocol?
Causality: It measures direct binding affinity, eliminating false positives caused by ATP

competition or coupled-enzyme interference.

Self-Validation: The use of a ratiometric signal (Acceptor/Donor) corrects for well-to-well

variability and compound autofluorescence.

Workflow Diagram
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Figure 2: TR-FRET competitive binding workflow. High inhibitor affinity displaces the tracer,

reducing the FRET signal.

Step-by-Step Protocol
Materials:

Kinase of interest (tagged, e.g., GST, His, Biotin).

Europium-labeled antibody (anti-tag) or Streptavidin-Eu.

Fluorescent Kinase Tracer (Alexa Fluor™ 647 conjugate).[1]

Test Compounds (Indazole derivatives).[2]
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Control: Staurosporine (pan-kinase inhibitor).

Procedure:

Compound Preparation:

Prepare a 10-point dose-response of the indazole inhibitor in 100% DMSO (start at 10 µM,

3-fold dilution).

Dilute compounds to 4X working concentration in Kinase Buffer A (50 mM HEPES pH 7.5,

10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Crucial: Brij-35 prevents compound

aggregation.

Plate Setup (384-well Low Volume White Plate):

Add 5 µL of 4X Compound.

Add 5 µL of 4X Kinase/Antibody Mix (Optimized concentration per kinase, typically 5 nM).

Add 5 µL of 4X Tracer (at

concentration).

Add 5 µL of Buffer (to complete volume).

Controls: Min signal (No Kinase), Max signal (DMSO only).

Incubation:

Incubate for 60 minutes at Room Temperature (

) in the dark. Reasoning: Allows the system to reach thermodynamic equilibrium.

Detection:

Read on a TR-FRET compatible reader (e.g., PHERAstar, EnVision).

Settings: Delay 100 µs, Integration 200 µs.
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Ratio Calculation:

Data Analysis:

Plot Emission Ratio vs. log[Compound].

Fit to a sigmoidal dose-response equation (variable slope) to determine

(which approximates

under these conditions).

Mitigation Strategies for Indazole Cross-Reactivity
If your indazole lead shows high cross-reactivity (e.g., hitting both VEGFR and FGFR), employ

these structural modifications:

Target the Solvent Front: The solvent-exposed region is less conserved than the hinge.

Modifying the C5 position of the indazole with polar groups (e.g., morpholine, piperazine) can

improve solubility and reduce hydrophobic non-specific binding.

Gatekeeper Exploitation: If your target kinase has a small gatekeeper (Thr/Ala) and the off-

target has a large one (Met/Phe), introduce a bulky substituent at the indazole C3 position.

This will sterically clash with the off-target while being accommodated by your target.

Macrocyclization: Linking the indazole core to the "tail" via a macrocycle (as seen in

Lorlatinib, though not an indazole, the principle applies) restricts conformational flexibility,

forcing the molecule into a shape that only fits the target kinase.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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